2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE
Overview
Description
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of dichlorophenoxy and methoxyphenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of 2,4-Dichlorophenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Acylation Reaction: The acyl chloride reacts with 4-methoxyaniline in the presence of a base such as pyridine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups at the dichlorophenoxy moiety.
Scientific Research Applications
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, migration, and survival . Binding of the compound to c-Met kinase leads to the inhibition of downstream signaling pathways, resulting in reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide Chalcones: Compounds with potential antiproliferative activities.
Imidazo[2,1-b][1,3,4]thiadiazoles: Compounds incorporating the 2,4-dichlorophenoxy nucleus with diverse biological activities.
Uniqueness
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of dichlorophenoxy and methoxyphenyl groups, which contribute to its selective inhibition of c-Met kinase and its potential as an anticancer agent .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-16-9-7-15(8-10-16)25-22(28)17-4-2-3-5-19(17)26-21(27)13-30-20-11-6-14(23)12-18(20)24/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOPKFOROZTHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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